molecular formula C10H18O6 B013046 Di-sec-butyl peroxydicarbonate CAS No. 19910-65-7

Di-sec-butyl peroxydicarbonate

Cat. No.: B013046
CAS No.: 19910-65-7
M. Wt: 234.25 g/mol
InChI Key: NSGQRLUGQNBHLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Di-sec-butyl peroxydicarbonate is typically synthesized through the reaction of sec-butyl alcohol with phosgene, followed by the addition of hydrogen peroxide. The reaction is carried out under controlled temperature conditions to prevent decomposition .

Industrial Production Methods: In industrial settings, this compound is often produced in an emulsion form to enhance stability and reduce the risk of explosion. The emulsion typically contains the peroxide, an emulsifier, an antifreeze, and water . This method allows for safer handling and storage of the compound.

Chemical Reactions Analysis

Types of Reactions: Di-sec-butyl peroxydicarbonate primarily undergoes decomposition reactions due to its peroxide nature. It decomposes violently or explosively at temperatures between 0-10°C, releasing free radicals .

Common Reagents and Conditions:

Major Products: The decomposition of this compound typically results in the formation of carbon dioxide, sec-butyl alcohol, and other organic radicals .

Mechanism of Action

Di-sec-butyl peroxydicarbonate exerts its effects through the generation of free radicals. Upon decomposition, the peroxide bond breaks, forming two sec-butoxy radicals. These radicals can initiate the polymerization of monomers by reacting with unsaturated carbon-carbon bonds, leading to the formation of polymer chains .

Comparison with Similar Compounds

  • Di-n-propyl peroxydicarbonate
  • Bis(4-tert-butylcyclohexyl) peroxydicarbonate
  • Diethyl peroxydicarbonate
  • Diisopropyl peroxydicarbonate

Comparison: Di-sec-butyl peroxydicarbonate is unique due to its specific decomposition temperature range and its effectiveness as a polymerization initiator. Compared to other peroxydicarbonates, it offers a balance between reactivity and stability, making it suitable for various industrial applications .

Properties

IUPAC Name

butan-2-yl butan-2-yloxycarbonyloxy carbonate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O6/c1-5-7(3)13-9(11)15-16-10(12)14-8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGQRLUGQNBHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)OOC(=O)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O6
Record name DI-SEC-BUTYL PEROXYDICARBONATE, [TECHNICALLY PURE]
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DSSTOX Substance ID

DTXSID3029318
Record name Bis-sec-butyl peroxydicarbonate
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Molecular Weight

234.25 g/mol
Source PubChem
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Physical Description

This liquid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a water slurry., Liquid
Record name DI-SEC-BUTYL PEROXYDICARBONATE, [TECHNICALLY PURE]
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Record name Peroxydicarbonic acid, C,C'-bis(1-methylpropyl) ester
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CAS No.

19910-65-7
Record name DI-SEC-BUTYL PEROXYDICARBONATE, [TECHNICALLY PURE]
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3108
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Di-sec-butyl peroxydicarbonate
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Record name sec-Butyl peroxydicarbonate
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Record name Peroxydicarbonic acid, C,C'-bis(1-methylpropyl) ester
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Record name Bis-sec-butyl peroxydicarbonate
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Record name Bis-sec-butyl peroxydicarbonate
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Record name DI-SEC-BUTYL PEROXYDICARBONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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